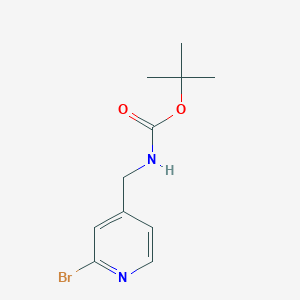

4-(N-Boc-aminomethyl)-2-bromopyridine

Descripción general

Descripción

4-(N-Boc-aminomethyl)-2-bromopyridine: is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom at the second position and a tert-butoxycarbonyl (Boc) protected aminomethyl group at the fourth position of the pyridine ring. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Boc-aminomethyl)-2-bromopyridine typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, is brominated at the second position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Protection of Aminomethyl Group: The aminomethyl group is introduced at the fourth position of the bromopyridine ring. This is achieved by reacting the bromopyridine with formaldehyde and ammonia, followed by protection of the resulting aminomethyl group with tert-butoxycarbonyl (Boc) anhydride.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 4-(N-Boc-aminomethyl)-2-bromopyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free aminomethyl group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) is used for Boc deprotection.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or toluene are employed.

Major Products:

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Deprotection: The major product is 4-aminomethyl-2-bromopyridine.

Coupling Reactions: Products are biaryl compounds or other complex structures depending on the coupling partners.

Aplicaciones Científicas De Investigación

Synthetic Applications

4-(N-Boc-aminomethyl)-2-bromopyridine serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

Key Synthetic Routes

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles to form new derivatives.

- Coupling Reactions : Can be used in coupling reactions to create complex molecules with biological activity.

- Polymer Incorporation : The amine group allows for incorporation into polymers, potentially leading to novel materials with unique properties.

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

- Enzyme Inhibition : Studies have indicated that this compound may act as a selective inhibitor of nitric oxide synthase, which is crucial for regulating various biological pathways.

- Drug Development : Its structural features make it suitable for developing drugs targeting specific diseases, including potential anti-cancer and anti-HIV agents .

Material Science Applications

Recent research suggests that this compound may also be used in developing functional materials:

- Polymeric Materials : The incorporation of this compound into polymeric systems could lead to materials with enhanced mechanical and thermal properties.

- Photonic Applications : Its unique electronic properties open avenues for applications in photonics and optoelectronics.

Case Studies

- Anti-HIV Activity : Research has demonstrated that derivatives synthesized from this compound exhibit promising anti-HIV activity, highlighting its potential as a building block for antiviral drugs .

- CK2 Inhibitors : Studies have focused on modifying this compound to create improved inhibitors for casein kinase 2 (CK2), a target in cancer therapy .

- Ocular Hypotensive Agents : The compound has been explored as part of bivalent ligands exhibiting ocular hypotensive effects, indicating its utility in treating glaucoma .

Mecanismo De Acción

The mechanism of action of 4-(N-Boc-aminomethyl)-2-bromopyridine is primarily related to its role as a synthetic intermediate. The compound itself does not exhibit significant biological activity but serves as a precursor for the synthesis of bioactive molecules. The aminomethyl group can be modified to interact with specific molecular targets, such as enzymes or receptors, leading to the desired biological effects.

Comparación Con Compuestos Similares

4-(N-Boc-aminomethyl)pyridine: Lacks the bromine atom at the second position.

2-bromo-4-methylpyridine: Contains a methyl group instead of an aminomethyl group.

4-(N-Boc-aminomethyl)-3-bromopyridine: Bromine atom is at the third position instead of the second.

Uniqueness: 4-(N-Boc-aminomethyl)-2-bromopyridine is unique due to the presence of both the Boc-protected aminomethyl group and the bromine atom at specific positions on the pyridine ring

Actividad Biológica

4-(N-Boc-aminomethyl)-2-bromopyridine is a significant compound in medicinal chemistry, characterized by its unique structural features that include a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group. Its molecular formula is , with a molar mass of approximately 273.13 g/mol. This compound serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.

Structural Features

- Bromine Atom : Acts as a good leaving group, facilitating substitution reactions.

- Boc-Protected Amine : Provides stability and allows for further functionalization.

The biological activity of this compound primarily revolves around its role as a ligand or substrate in enzyme-catalyzed reactions. Notably, studies have indicated its potential as a selective inhibitor of nitric oxide synthase, which is crucial for regulating nitric oxide production in various biological pathways. The compound's ability to interact with specific molecular targets enhances its relevance in drug development.

Anticancer Potential

Recent investigations have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives incorporating the pyridine scaffold have shown promising cytotoxic effects against cancer cell lines. A study demonstrated that certain piperidine derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments . This suggests that modifications to the pyridine structure can significantly impact biological activity.

Comparative Studies

A comparative analysis of structurally related compounds reveals how variations in substitution patterns influence biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Aminomethyl)-2-bromopyridine | Lacks Boc protection; free amino group | More reactive due to the unprotected amine |

| 5-(N-Boc-aminomethyl)-2-bromopyridine | Similar structure but different substitution pattern | Potentially different biological activity |

| 4-(N-Boc-amino)-3-bromopyridine | Bromination at position 3 instead of 2 | Altered electronic properties affecting reactivity |

| 2-Bromo-4-methylpyridine | Methyl group instead of Boc-amino | Simpler structure; less functional diversity |

This table illustrates how variations can lead to significant differences in reactivity and potential applications in medicinal chemistry.

Nucleophilicity Studies

Density Functional Theory (DFT) analyses have been conducted to assess the nucleophilicity of various substituted pyridines, including this compound. These studies provide insights into the compound's reactivity under different conditions, indicating that it possesses favorable nucleophilic characteristics compared to other pyridine derivatives .

Case Studies

- Inhibition Studies : Research focused on the inhibition of nitric oxide synthase has shown that this compound can effectively reduce NO production in macrophage cells, highlighting its anti-inflammatory potential.

- Anticancer Activity : A recent study investigated the cytotoxic effects of compounds derived from this scaffold against various cancer cell lines. The findings suggested that alterations in the pyridine ring could enhance potency against specific cancer types, making it a candidate for further development .

- Polymer Incorporation : The amine group allows for incorporation into polymers, leading to materials with unique properties that could be beneficial in drug delivery systems.

Propiedades

IUPAC Name |

tert-butyl N-[(2-bromopyridin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAILCHNJCUBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655140 | |

| Record name | tert-Butyl [(2-bromopyridin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049025-21-9 | |

| Record name | tert-Butyl [(2-bromopyridin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.